Bicuculline methobromide Bicuculline methobromide GABAA receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 66016-70-4
VCID: VC0006464
InChI: InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1
SMILES: C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Molecular Formula: C21H20BrNO6
Molecular Weight: 462.3 g/mol

Bicuculline methobromide

CAS No.: 66016-70-4

VCID: VC0006464

Molecular Formula: C21H20BrNO6

Molecular Weight: 462.3 g/mol

* For research use only. Not for human or veterinary use.

Bicuculline methobromide - 66016-70-4

Description

Bicuculline methobromide is a methobromide salt form of bicuculline, which is a competitive antagonist of GABA-A receptors. It is known for its enhanced water solubility and stability compared to bicuculline itself . This compound is widely used in neuroscience research to study the effects of inhibiting GABA-A receptor activity, which plays a crucial role in neuronal inhibition.

Key Chemical Data

PropertyValue
Chemical Name[R-(R*, S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide
Molecular Weight462.3 g/mol
Purity≥98%
SolubilitySoluble in water (50 mM)
CAS Number73604-30-5

Biological Activity

Bicuculline methobromide acts as a GABA-A receptor antagonist, which means it blocks the inhibitory effects of GABA, leading to increased neuronal excitability. This property makes it useful for studying conditions where GABAergic inhibition is altered, such as epilepsy or anxiety disorders . Besides its primary action on GABA-A receptors, bicuculline methobromide may also exhibit non-GABA receptor-mediated effects .

Effects on Neuronal Activity

  • Spinal Effects: Bicuculline has been shown to modulate an allodynia-like state by enhancing the response of neurons to initial C-fiber stimuli, which can lead to increased excitability and altered windup responses .

  • Thalamic Activity: Bicuculline methiodide, a related compound, enhances low-threshold calcium spikes and associated action potentials in thalamic neurons, indicating a role in modulating intrinsic oscillatory activity .

Research Applications

Bicuculline methobromide is used in various research contexts, including studies on neuroinflammation, learning, and memory. For instance, bicuculline has been shown to improve spatial learning and working memory in hyperammonemic rats by modulating glutamate receptor expression . Additionally, it can inhibit airway remodeling in models of chronic asthma, highlighting its potential in respiratory research .

Research Findings

  • Neuroinflammation: Bicuculline reduces neuroinflammation in the hippocampus and improves cognitive functions in models of hyperammonemia .

  • Airway Remodeling: It has been shown to inhibit airway remodeling in a murine model of chronic asthma, suggesting potential therapeutic applications .

CAS No. 66016-70-4
Product Name Bicuculline methobromide
Molecular Formula C21H20BrNO6
Molecular Weight 462.3 g/mol
IUPAC Name (6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide
Standard InChI InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1
Standard InChIKey BWXCECYGGMGBHD-GRTNUQQKSA-M
Isomeric SMILES C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
SMILES C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Canonical SMILES C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Synonyms 1(S),9(R)-(-)-Bicuculline methbromide; (5S)-5-[(6R)-6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide
PubChem Compound 6852386
Last Modified Apr 15 2024

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